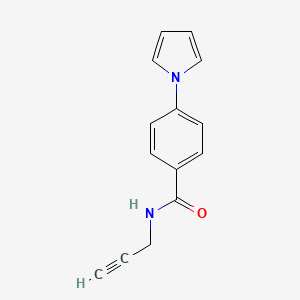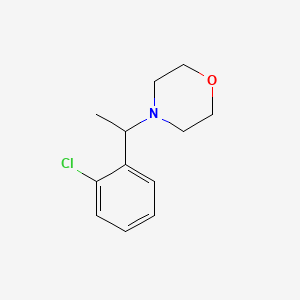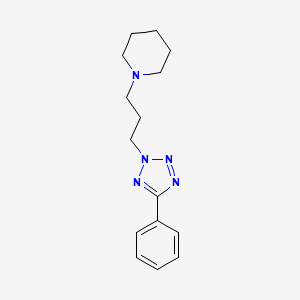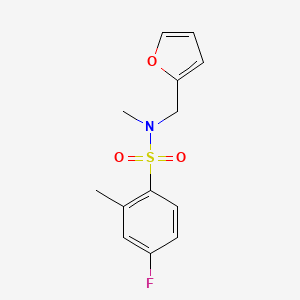
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea, also known as ACPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.45 g/mol. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. Studies have shown that N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also suggested that N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea may have potential applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea in lab experiments is its high solubility in organic solvents, which makes it easy to work with in a range of experimental setups. However, one limitation of using N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or outcomes.
Future Directions
There are several potential future directions for research on N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea, including further investigation of its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases. Additionally, researchers may explore the use of N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea in combination with other compounds to enhance its therapeutic effects or target specific pathways. Finally, more research is needed to fully understand the mechanism of action of N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea and its potential applications in a range of fields.
Synthesis Methods
The synthesis of N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea can be achieved through several methods, including the reaction of 3-acetylphenyl isocyanate with cyclohexylamine and methylamine. The reaction is typically carried out in an organic solvent, such as chloroform or methanol, and requires careful temperature control and purification steps to ensure high yields and purity.
Scientific Research Applications
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a range of fields. One area of particular interest is its potential as a neuroprotective agent, with studies showing that N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea can protect against neuronal damage caused by oxidative stress and inflammation.
properties
IUPAC Name |
3-(3-acetylphenyl)-1-cyclohexyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(19)13-7-6-8-14(11-13)17-16(20)18(2)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVJUSUNRYNAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)



![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)

![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)
![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)

![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)

![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
